7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenyl, methoxypropan-2-yl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the fluorophenyl and phenyl groups can be achieved through nucleophilic aromatic substitution reactions.
Alkylation: The methoxypropan-2-yl group is introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The fluorophenyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, organometallic reagents (e.g., Grignard reagents).
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown promise in various assays. It is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its anti-cancer properties, with research focusing on its ability to inhibit specific molecular targets involved in tumor growth and proliferation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives may find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cell signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-(4-methylphenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity and specificity towards certain molecular targets, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-15(13-28-2)26-21-20-19(16-6-4-3-5-7-16)12-27(22(20)25-14-24-21)18-10-8-17(23)9-11-18/h3-12,14-15H,13H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXANVYZBLTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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